
Acétate de méthyle 2-(2-(benzyloxy)phényl)
Vue d'ensemble
Description
Methyl 2-(2-(benzyloxy)phenyl)acetate: is an organic compound with the molecular formula C16H16O3 It is an ester derivative, characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a methyl acetate group
Applications De Recherche Scientifique
Chemistry: Methyl 2-(2-(benzyloxy)phenyl)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester functionality makes it a versatile building block in various synthetic pathways.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It serves as a precursor in the synthesis of bioactive molecules that may exhibit therapeutic effects.
Industry: In the industrial sector, Methyl 2-(2-(benzyloxy)phenyl)acetate is utilized in the production of fragrances and flavors due to its aromatic properties. It is also used in the manufacture of polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize Methyl 2-(2-(benzyloxy)phenyl)acetate involves the esterification of 2-(2-(benzyloxy)phenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Transesterification: Another method involves the transesterification of ethyl 2-(2-(benzyloxy)phenyl)acetate with methanol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods: Industrial production of Methyl 2-(2-(benzyloxy)phenyl)acetate often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or sodium methoxide is common to facilitate the esterification or transesterification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-(2-(benzyloxy)phenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can yield alcohols or other reduced derivatives, typically using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: 2-(2-(benzyloxy)phenyl)acetic acid or 2-(2-(benzyloxy)phenyl)acetaldehyde.
Reduction: 2-(2-(benzyloxy)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of Methyl 2-(2-(benzyloxy)phenyl)acetate involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, its ester group can undergo hydrolysis to release active metabolites that interact with specific enzymes or receptors.
Comparaison Avec Des Composés Similaires
Methyl 2-(3-(benzyloxy)phenyl)acetate: Similar in structure but with the benzyloxy group attached to the meta position of the phenyl ring.
Ethyl 2-(2-(benzyloxy)phenyl)acetate: An ethyl ester analog with similar reactivity but different physical properties.
Uniqueness: Methyl 2-(2-(benzyloxy)phenyl)acetate is unique due to its specific substitution pattern, which influences its reactivity and applications. The ortho position of the benzyloxy group provides distinct steric and electronic effects, making it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
IUPAC Name |
methyl 2-(2-phenylmethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-18-16(17)11-14-9-5-6-10-15(14)19-12-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIKEDMPXDEUED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90454376 | |
| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40525-65-3 | |
| Record name | Methyl [2-(benzyloxy)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90454376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

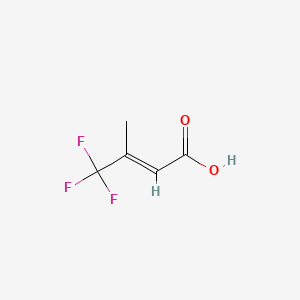
![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)
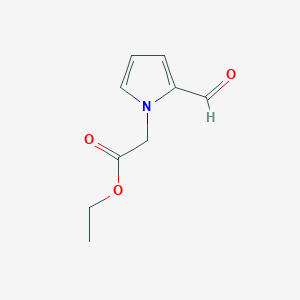
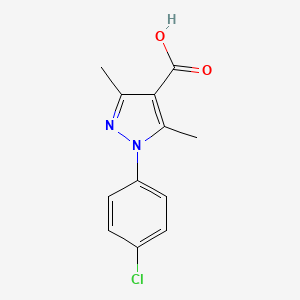


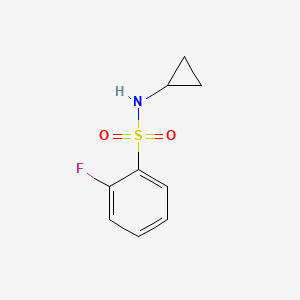

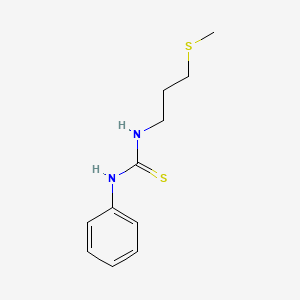
![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)



